
Zafirlukast p-Tolyl Isomer-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zafirlukast p-Tolyl Isomer-d7 is a labeled analogue of Zafirlukast p-Tolyl Isomer, which is a positional isomer and impurity of the cysteinyl leukotriene type 1 receptor antagonist, Zafirlukast. This compound is used in various scientific research applications due to its unique properties and structure.
準備方法
The synthesis of Zafirlukast p-Tolyl Isomer-d7 involves several steps, including the substitution on indole nitrogen, phenyl ring of sulfonamide moiety, and C-5 position of the indole moiety . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Zafirlukast p-Tolyl Isomer-d7 undergoes various types of chemical reactions, including substitution and oxidation reactions . Common reagents used in these reactions include organic solvents, oxidizing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Analytical Method Development
Zafirlukast p-Tolyl Isomer-d7 is extensively utilized in the development and validation of analytical methods. Its deuterated nature allows researchers to distinguish between the compound and its metabolites or impurities during mass spectrometry and nuclear magnetic resonance (NMR) studies. This is crucial for:
- Quantitative Analysis : Enhancing the sensitivity and specificity of assays.
- Method Validation : Ensuring compliance with regulatory standards such as Good Manufacturing Practices (GMP) and International Conference on Harmonisation (ICH) guidelines.
Pharmacokinetics and Drug Metabolism Studies
The compound serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling. It allows researchers to trace the metabolic pathways of zafirlukast without interference from endogenous compounds. Key areas of focus include:
- Metabolic Stability : Understanding how zafirlukast is metabolized in vivo, which can inform dosing regimens.
- Bioavailability Studies : Assessing how much of the drug reaches systemic circulation and its effects on therapeutic outcomes.
Clinical Research and Trials
This compound has been used in clinical research settings to evaluate the efficacy and safety of zafirlukast in various populations. For instance, multicenter trials have demonstrated its effectiveness in reducing asthma symptoms and improving lung function without significant adverse effects . The deuterated form can help differentiate between therapeutic effects and side effects during these trials.
Reference Standards for Quality Control
As a reference standard, this compound is critical for quality control processes in pharmaceutical manufacturing. It ensures that products meet specified purity and potency levels, which is essential for regulatory approval .
Case Study 1: Efficacy in Asthma Management
A randomized controlled trial assessed the impact of zafirlukast on patients with chronic asthma. Results indicated that patients receiving zafirlukast experienced a significant reduction in beta-agonist use and improved pulmonary function metrics compared to placebo groups . The study highlighted the importance of leukotriene receptor antagonists in asthma management.
Case Study 2: Pharmacokinetic Profiling
In a study focusing on the pharmacokinetics of zafirlukast, researchers utilized this compound to track metabolic pathways through mass spectrometry. Findings revealed that deuterated forms provided clearer insights into metabolic pathways, enhancing understanding of drug interactions and efficacy .
作用機序
The mechanism of action of Zafirlukast p-Tolyl Isomer-d7 involves the inhibition of cysteinyl leukotriene receptors, specifically the CysLT1 receptors . By blocking these receptors, the compound reduces the constriction of airways, build-up of mucus in the lungs, and inflammation of the breathing passages. This mechanism is similar to that of Zafirlukast, which is used for the prophylaxis and chronic treatment of asthma.
類似化合物との比較
Zafirlukast p-Tolyl Isomer-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds . Similar compounds include other positional isomers and impurities of Zafirlukast, such as N-desmethyl Zafirlukast analogs and DCU analogs . These compounds share similar structures and properties but differ in their specific substitutions and labeling.
特性
CAS番号 |
1794886-13-7 |
---|---|
分子式 |
C₃₁H₂₆D₇N₃O₆S |
分子量 |
582.72 |
同義語 |
N-[3-[[2-Methoxy-4-[[[(4-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Related Compound E-d7; Cyclopentyl 3-[2-Methoxy-4-[p-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。